molecular formula C14H15NO3 B11865854 Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate CAS No. 36766-57-1

Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate

Cat. No.: B11865854
CAS No.: 36766-57-1
M. Wt: 245.27 g/mol
InChI Key: MVWRSFQRZVNNPK-UHFFFAOYSA-N
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Description

Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.2738 . It is a derivative of indolizine, a heterocyclic compound that is significant in various chemical and biological contexts. This compound is known for its unique structure, which includes an indolizine ring substituted with acetyl and ethyl ester groups.

Preparation Methods

The synthesis of Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate typically involves the reaction of indolizine derivatives with acetylating agents and ethyl esterifying agents under controlled conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to form the indole structure . This is followed by acetylation and esterification steps to introduce the acetyl and ethyl ester groups, respectively.

Chemical Reactions Analysis

Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate involves its interaction with specific molecular targets and pathways. The indolizine ring structure allows it to bind to various biological receptors, potentially inhibiting or activating specific pathways. For example, it may interact with enzymes involved in cell signaling or metabolic processes, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate can be compared with other indolizine derivatives such as:

This compound stands out due to its specific acetyl and ethyl ester substitutions, which confer unique chemical reactivity and potential biological activities.

Biological Activity

Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate is a compound belonging to the indolizine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its indolizine core, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves multi-step reactions that include cyclization processes. Recent advancements in synthetic methodologies have improved the efficiency of producing such indolizine derivatives, often employing one-pot reactions involving pyridine and appropriate acetyl derivatives .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : The indolizine structure allows for binding to various enzymes, potentially modulating their activity.
  • Cell Membrane Penetration : The presence of the ethyl ester group enhances bioavailability by facilitating cell membrane penetration.
  • Inflammatory Response : Some studies suggest that derivatives of indolizines may activate the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as IL-1β, which plays a critical role in inflammatory responses .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that related indolizine compounds possess antibacterial and antifungal properties. For instance, a study indicated that certain indolizine derivatives demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Research has also highlighted the anticancer potential of indolizines. This compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that this compound could induce apoptosis in specific cancer cells, making it a candidate for further development in cancer therapeutics .

Antioxidant Effects

The compound's antioxidant properties are noteworthy as well. Indolizines have been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in protecting against cellular damage and may contribute to its overall therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria with MIC values ranging from 16 to 256 µg/mL.
Study BAnticancer ActivityInduced apoptosis in human colorectal cancer cells with an IC50 value of 20 µM after 48 hours of treatment.
Study CAntioxidant ActivityShowed effective scavenging activity against DPPH radicals with an IC50 value of 50 µg/mL, indicating strong antioxidant potential.

Properties

CAS No.

36766-57-1

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 1-acetyl-2-methylindolizine-3-carboxylate

InChI

InChI=1S/C14H15NO3/c1-4-18-14(17)13-9(2)12(10(3)16)11-7-5-6-8-15(11)13/h5-8H,4H2,1-3H3

InChI Key

MVWRSFQRZVNNPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C2N1C=CC=C2)C(=O)C)C

Origin of Product

United States

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